![molecular formula C20H16ClN5O3S B2447329 4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide CAS No. 477709-82-3](/img/structure/B2447329.png)
4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N’-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring and a pyrazole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and imidazole . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrrole ring and a pyrazole ring connected by a carbonyl group. The molecule also contains a phenyl ring and a benzenesulfonyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and pyrazole rings, as well as the other functional groups. Pyrroles typically undergo electrophilic substitution reactions at the 2-position . Pyrazoles can react with electrophiles at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and sulfonyl groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Crystal Structure
A study describes the synthesis of a series of novel compounds closely related to 4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide. The study focuses on the structural characterization and the investigation of their anti-inflammatory activity, with some compounds showing promising results in comparison to standard drugs, and minimal or no ulcerogenic effect (Mustafa et al., 2016).
Antibacterial Activity
Another study synthesized a series of compounds structurally similar to the subject compound and evaluated their antibacterial activity. They found significant antibacterial activity in some of these compounds, highlighting their potential in combating bacterial infections (Rai et al., 2009).
Antibacterial and Antifungal Properties
A paper focused on the nucleophilic ring opening of 2-pyrrolidones, leading to the synthesis of compounds with high antibacterial activity. The study illustrates the potential pharmaceutical applications of these compounds in treating bacterial infections (Peleckis et al., 2018).
Antimicrobial Activity and Synthesis
Research was conducted on the synthesis and antimicrobial activity of various heterocyclic compounds, including those similar to 4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide. The study showcases the broad spectrum of antimicrobial activities these compounds possess, suggesting their use in developing new antimicrobial agents (Sarvaiya et al., 2019).
Antitumor Activity
A study explores the synthesis of novel derivatives, including pyrrole, pyrazole, and isothiocyanate derivatives, starting from a compound structurally similar to the one . These derivatives were synthesized to evaluate their antitumor activity, with some compounds showing higher effectiveness than the reference drug, indicating potential applications in cancer therapy (Alqasoumi et al., 2009).
Future Directions
properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S/c21-15-8-10-17(11-9-15)30(28,29)24-23-19(27)18-14-22-26(16-6-2-1-3-7-16)20(18)25-12-4-5-13-25/h1-14,24H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIQZTVYOYRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)
![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)
![Bicyclo[1.1.1]pentane-1,3-dicarboxamide](/img/structure/B2447250.png)
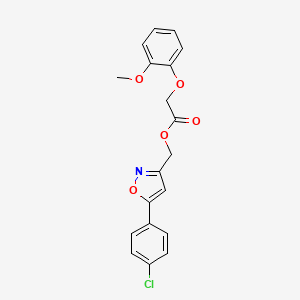
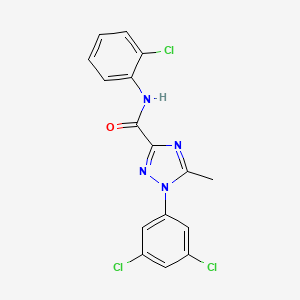
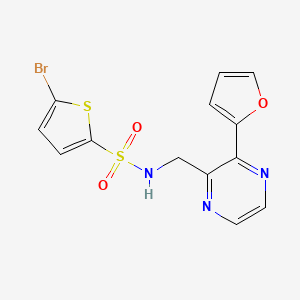
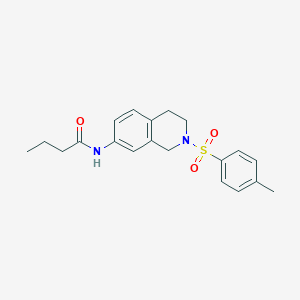
![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)

![2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2447261.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2447264.png)
![2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2447266.png)
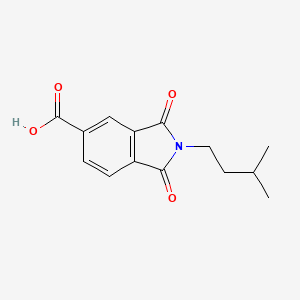
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2447268.png)